What is the structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid?
What is the structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid?
An In-depth Technical Guide to the Structure of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid
Authored by: A Senior Application Scientist
Introduction
N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a molecule of significant interest in biotechnology and pharmaceutical research, is a sophisticated chelating agent engineered for high-affinity binding to divalent metal ions.[1] Its unique structural architecture, derived from the amino acid L-lysine, provides a versatile platform for applications ranging from protein purification to the development of advanced biosensors.[2] This guide provides a comprehensive analysis of its structure, elucidating the relationship between its chemical composition and its functional capabilities. We will explore the core components, three-dimensional conformation, and the mechanistic basis of its utility, particularly in the context of immobilized metal affinity chromatography (IMAC).
Core Structural Identification and Properties
At its essence, N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a derivative of L-lysine, where the alpha-amino group has been dicarboxymethylated. This modification transforms the simple amino acid into a powerful tetradentate chelating agent. The systematic IUPAC name for this compound is (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid.[3] It is also widely known by its synonym, Nα,Nα-Bis(carboxymethyl)-L-lysine, often abbreviated as AB-NTA (Aminobutyl-NTA).[2][4]
The structural foundation is the L-lysine molecule, which provides a six-carbon chain (hexanoic acid) with two key amino groups. The modification occurs at the alpha-amino group (the one adjacent to the carboxyl group), where two carboxymethyl groups (-CH₂COOH) are attached, forming a tertiary amine. This creates the iminodiacetic acid (IDA) moiety, which is the primary metal-binding site.[1] The distal amino group at the epsilon-carbon remains free, providing a crucial point for covalent attachment to surfaces or other molecules.[2]
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 113231-05-3 (for (5S) form) | [3][5] |
| Molecular Formula | C₁₀H₁₈N₂O₆ | [3][4][5][6] |
| Molecular Weight | 262.26 g/mol | [3][4][5] |
| Appearance | White to pale yellowish-white powder | [4] |
| Solubility | Soluble in water and DMSO | [5] |
| Canonical SMILES | C(CCN)CN(CC(=O)O)CC(=O)O | [3][5] |
| InChIKey | SYFQYGMJENQVQT-ZETCQYMHSA-N | [3] |
Visualizing the Molecular Architecture
To fully appreciate the functionality of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a visual representation of its structure is indispensable. The following diagram illustrates the connectivity of the atoms and the key functional groups.
Caption: Relationship between structure, properties, and application.
The Chelation Mechanism: A Step-by-Step Perspective
The primary function of N-(5-Amino-1-carboxypentyl)iminodiacetic acid is to form stable complexes with divalent metal ions, most notably Nickel (Ni²⁺), Cobalt (Co²⁺), and Copper (Cu²⁺). [1][2]This process is central to its use in purifying proteins engineered with a polyhistidine tag (His-tag).
The mechanism can be broken down as follows:
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Deprotonation: In a buffered system (typically at or above pH 7.5), the three carboxyl groups are deprotonated, acquiring a negative charge.
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Coordination: A divalent metal ion (e.g., Ni²⁺) is introduced. The ion is attracted to the electron-rich environment of the IDA moiety.
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Complex Formation: The Ni²⁺ ion coordinates with the tertiary nitrogen and the oxygen atoms of the three carboxylate groups, forming a stable octahedral complex. Two coordination sites on the nickel ion remain available to interact with electron donor groups.
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Protein Binding: When a solution containing a His-tagged protein is passed over the Ni²⁺-charged surface, the imidazole side chains of the histidine residues in the tag coordinate with the available sites on the nickel ion, resulting in the specific and reversible immobilization of the protein.
Experimental Protocol: Surface Functionalization for Protein Immobilization
This protocol outlines a standard method for conjugating N-(5-Amino-1-carboxypentyl)iminodiacetic acid to an NHS-activated surface, such as a sensor chip or magnetic bead, for subsequent protein capture.
Objective: To create a metal-chelating surface for the specific capture of His-tagged proteins.
Materials:
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NHS-activated solid support (e.g., glass slide, agarose beads)
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N-(5-Amino-1-carboxypentyl)iminodiacetic acid
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Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
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Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Metal Charging Solution: 100 mM NiSO₄ in deionized water
Procedure:
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Reagent Preparation: Prepare a 50 mM solution of N-(5-Amino-1-carboxypentyl)iminodiacetic acid in the Coupling Buffer. Ensure complete dissolution.
-
Surface Activation (if required): Follow the manufacturer's instructions to activate the solid support with NHS esters. For pre-activated surfaces, proceed to the next step.
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Covalent Coupling:
-
Wash the NHS-activated support with ice-cold deionized water to remove preservatives.
-
Immediately add the 50 mM solution of N-(5-Amino-1-carboxypentyl)iminodiacetic acid to the support.
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Incubate for 1-2 hours at room temperature with gentle agitation. This allows the terminal primary amine of the molecule to react with the NHS esters, forming a stable amide bond.
-
-
Quenching Unreacted Sites:
-
Remove the coupling solution.
-
Add the Quenching Buffer to the support and incubate for 30 minutes at room temperature. This deactivates any remaining NHS esters, preventing non-specific binding in subsequent steps.
-
-
Washing:
-
Wash the support thoroughly with Wash Buffer (PBS) three times to remove unreacted reagents and byproducts.
-
-
Metal Ion Charging:
-
Add the 100 mM NiSO₄ solution to the functionalized support.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the support extensively with deionized water to remove unbound nickel ions.
-
-
Final Equilibration:
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Equilibrate the support with the appropriate binding buffer (e.g., PBS with 10 mM imidazole) before introducing the His-tagged protein sample. The surface is now ready for use.
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Conclusion
The structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a prime example of rational molecular design. By modifying a natural amino acid, a bifunctional molecule is created that combines a powerful metal-chelating agent with a reactive handle for surface immobilization. Its lysine backbone provides the necessary spacing and stereochemical definition, while the iminodiacetic acid moiety forms a stable complex with metal ions. This elegant fusion of structural components underpins its widespread and indispensable role in modern bioconjugation and protein science, enabling researchers and drug developers to isolate, purify, and study proteins with high specificity and efficiency.
References
- N-(5-Amino-1-carboxypentyl)iminodiacetic acid. G-Biosciences. [URL: https://www.gbiosciences.com/products/n-5-amino-1-carboxypentyl-iminodiacetic-acid]
- (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3. Chemical-Suppliers.com. [URL: https://www.chemical-suppliers.com/cas/113231-05-3.html]
- N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID 160369-83-5 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC-ACID-160369-83-5.html]
- (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate | 941689-36-7. Fine & Organics. [URL: https://www.fine-organics.com/product/FA17395/(5s)-n-(5-amino-1-carboxypentyl)
- N-(5-Amino-1-carboxypentyl)iminodiacetic acid | 129179-17-5. Benchchem. [URL: https://www.benchchem.com/product/b5678]
- N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID, 160369-83-5. BroadPharm. [URL: https://broadpharm.com/products/bp-21387-n-5-amino-1-carboxypentyl-iminodiacetic-acid.html]
- N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019830]
- (S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB01073767_EN.htm]
- N-(5-Amino-1-carboxypentyl)iminodiaceticacid | 129179-17-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61073766.htm]
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